molecular formula C12H15N3O B13823301 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime CAS No. 4760-36-5

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime

Katalognummer: B13823301
CAS-Nummer: 4760-36-5
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: QLDKVEGPGBKPKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is a chemical compound that belongs to the class of oximes It is characterized by the presence of a benzimidazole ring attached to an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime typically involves the reaction of 2-propanone (acetone) with ((1-methylbenzimidazol-2-yl)methyl)amine in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:

2-Propanone+((1-methylbenzimidazol-2-yl)methyl)amine+Hydroxylamine Hydrochloride2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime+Water+Hydrochloric Acid\text{2-Propanone} + \text{((1-methylbenzimidazol-2-yl)methyl)amine} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 2-Propanone+((1-methylbenzimidazol-2-yl)methyl)amine+Hydroxylamine Hydrochloride→2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime+Water+Hydrochloric Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or alkylating agents are employed.

Major Products Formed

    Oxidation: Formation of nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenyl-2-propanone: A compound with a similar structure but with a phenyl group instead of a benzimidazole ring.

    Acetone oxime: A simpler oxime compound without the benzimidazole ring.

Uniqueness

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is unique due to the presence of both the oxime group and the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

4760-36-5

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

N-[(1-methylbenzimidazol-2-yl)methoxy]propan-2-imine

InChI

InChI=1S/C12H15N3O/c1-9(2)14-16-8-12-13-10-6-4-5-7-11(10)15(12)3/h4-7H,8H2,1-3H3

InChI-Schlüssel

QLDKVEGPGBKPKC-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOCC1=NC2=CC=CC=C2N1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.